Formaldehyde dehydrogenase

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Formaldehyde dehydrogenase is an enzyme that catalyzes the oxidation of formaldehyde to formate. This enzyme is part of the oxidoreductase family, specifically those acting on the aldehyde or oxo group of donors with NAD+ or NADP+ as acceptors. It plays a crucial role in the metabolism of formaldehyde, a common environmental pollutant and metabolic byproduct .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Formaldehyde dehydrogenase can be purified from various sources, including human liver and yeast. The purification process typically involves multiple steps of column chromatography, including ion-exchange and gel filtration chromatography .

Industrial Production Methods: Industrial production of this compound involves recombinant DNA technology. The enzyme is expressed in host organisms such as yeast or bacteria, which are then cultured in large bioreactors. The enzyme is subsequently purified using chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Formaldehyde dehydrogenase primarily catalyzes oxidation reactions. The enzyme converts formaldehyde into formate in the presence of NAD+ and water, producing NADH and a proton as byproducts .

Common Reagents and Conditions:

Substrates: Formaldehyde, NAD+, and water.

Products: Formate, NADH, and a proton.

Conditions: The reaction typically occurs at physiological pH and temperature.

Major Products: The major product of the reaction catalyzed by this compound is formate .

Applications De Recherche Scientifique

Formaldehyde dehydrogenase has a wide range of applications in scientific research:

Chemistry: Used in the study of formaldehyde metabolism and detoxification.

Mécanisme D'action

Formaldehyde dehydrogenase catalyzes the oxidation of formaldehyde to formate. The enzyme binds to formaldehyde and NAD+, facilitating the transfer of electrons from formaldehyde to NAD+, resulting in the formation of NADH and formate . This process also involves the decomposition of S-nitrosoglutathione, indirectly regulating cellular protein S-nitrosation .

Comparaison Avec Des Composés Similaires

Alcohol Dehydrogenase: Catalyzes the oxidation of alcohols to aldehydes or ketones.

Aldehyde Dehydrogenase: Catalyzes the oxidation of aldehydes to carboxylic acids.

Formate Dehydrogenase: Catalyzes the oxidation of formate to carbon dioxide.

Uniqueness: Formaldehyde dehydrogenase is unique in its ability to specifically oxidize formaldehyde to formate, a critical step in formaldehyde detoxification. Unlike alcohol dehydrogenase and aldehyde dehydrogenase, this compound requires NAD+ and reduced glutathione for its activity .

Propriétés

Numéro CAS |

9028-84-6 |

|---|---|

Formule moléculaire |

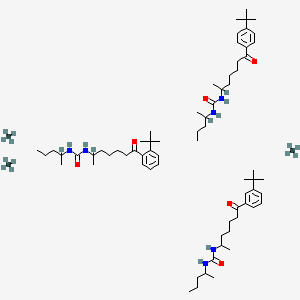

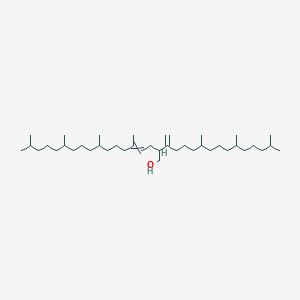

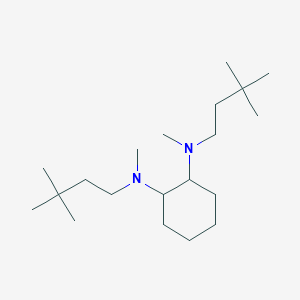

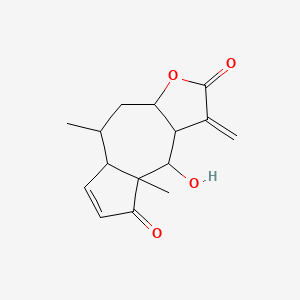

C72H126N6O6 |

Poids moléculaire |

1171.8 g/mol |

Nom IUPAC |

1-[7-(2-tert-butylphenyl)-7-oxoheptan-2-yl]-3-pentan-2-ylurea;1-[7-(3-tert-butylphenyl)-7-oxoheptan-2-yl]-3-pentan-2-ylurea;1-[7-(4-tert-butylphenyl)-7-oxoheptan-2-yl]-3-pentan-2-ylurea;methane |

InChI |

InChI=1S/3C23H38N2O2.3CH4/c1-7-12-17(2)24-22(27)25-18(3)13-8-11-16-21(26)19-14-9-10-15-20(19)23(4,5)6;1-7-11-17(2)24-22(27)25-18(3)12-8-9-15-21(26)19-13-10-14-20(16-19)23(4,5)6;1-7-10-17(2)24-22(27)25-18(3)11-8-9-12-21(26)19-13-15-20(16-14-19)23(4,5)6;;;/h9-10,14-15,17-18H,7-8,11-13,16H2,1-6H3,(H2,24,25,27);10,13-14,16-18H,7-9,11-12,15H2,1-6H3,(H2,24,25,27);13-18H,7-12H2,1-6H3,(H2,24,25,27);3*1H4 |

Clé InChI |

HYWLAECHWBSYAZ-UHFFFAOYSA-N |

SMILES canonique |

C.C.C.CCCC(C)NC(=O)NC(C)CCCCC(=O)C1=CC=C(C=C1)C(C)(C)C.CCCC(C)NC(=O)NC(C)CCCCC(=O)C1=CC(=CC=C1)C(C)(C)C.CCCC(C)NC(=O)NC(C)CCCCC(=O)C1=CC=CC=C1C(C)(C)C |

Description physique |

White powder; [Sigma-Aldrich MSDS] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-Hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate](/img/structure/B13399183.png)

![N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide](/img/structure/B13399219.png)

![2-[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13399257.png)